
4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the 4-position and an isopropylamino group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amino group is acylated with isopropyl chloroformate to introduce the isopropylamino group.
Esterification: The carboxylic acid group is esterified with ethylene glycol to form the ethoxy group.
Hydrolysis: Finally, the ester is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound has a similar structure but with a chlorophenoxy group instead of an isopropylamino group.
4-Chloro-2-fluorobenzoic acid: This compound has a fluorine atom instead of the isopropylamino group.
Uniqueness
4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is unique due to the presence of the isopropylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
4-chloro-2-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-7(2)14-11(15)6-18-10-5-8(13)3-4-9(10)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
VQEXEEIYKMMWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


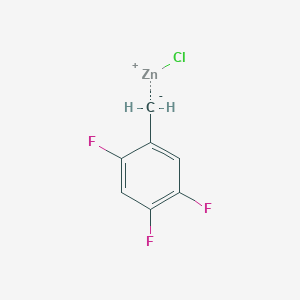
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
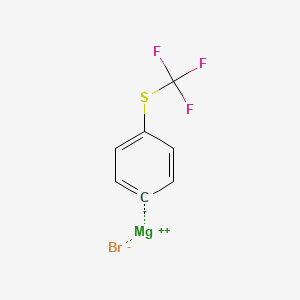
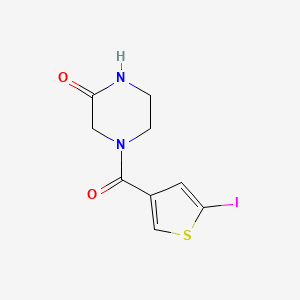
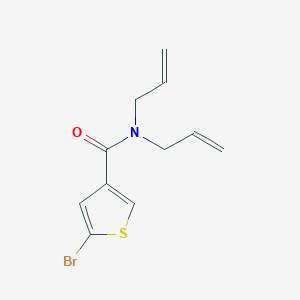
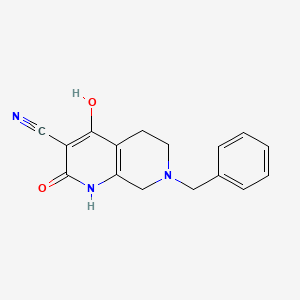


![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
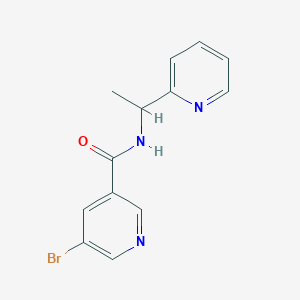
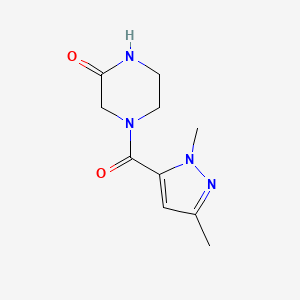
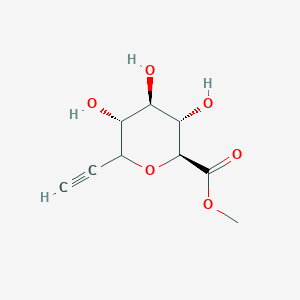
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
